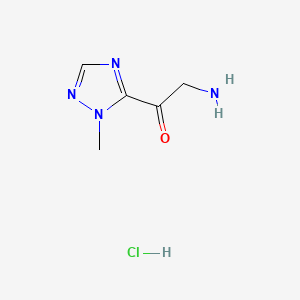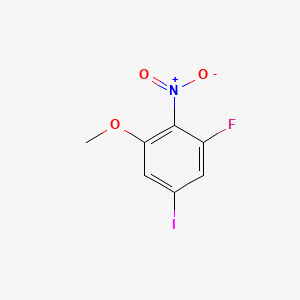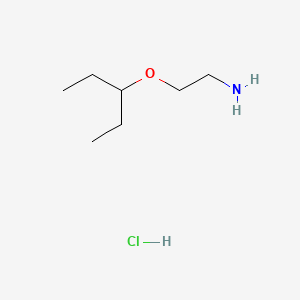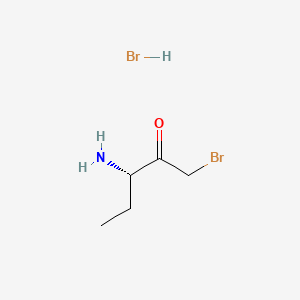![molecular formula C10H13BrN2O B6609092 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine CAS No. 2381026-46-4](/img/structure/B6609092.png)
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is a type of organic compound that is widely used in various scientific research applications. It is a heterocyclic compound that contains a pyridine ring with a bromine atom and an oxygen atom attached to it. This compound is known for its unique properties and has been studied extensively in the past few decades. It has been found to be useful in a variety of applications, such as synthesis methods, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-amino-3-bromopyridine, 2-amino-3-bromo-4-methylpyridine, and 2-bromo-3-methylpyridine. It has also been used in the synthesis of other heterocyclic compounds, such as 2-bromo-3-methylpyridine and 2-bromo-3-methylpyridine oxide. In addition, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
Wirkmechanismus
The mechanism of action of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that this compound acts as an oxidizing agent, which helps to break down organic molecules. This breakdown of molecules results in the formation of other compounds. Additionally, this compound is believed to act as a catalyst, which helps to speed up chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that this compound may have anti-inflammatory, antifungal, and antiviral properties. Additionally, this compound has been found to be toxic to certain organisms, such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine in laboratory experiments include its ability to act as a catalyst, its ability to break down organic molecules, and its potential to have anti-inflammatory, antifungal, and antiviral properties. However, this compound also has some limitations. For example, it is toxic to certain organisms, and it can be difficult to handle due to its chemical properties.
Zukünftige Richtungen
There are several potential future directions for the use of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine. One potential direction is to explore its potential as a drug delivery system. Another potential direction is to investigate its potential as a catalyst for the synthesis of other compounds. Additionally, further research could be conducted to explore its biochemical and physiological effects on organisms. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromopyridine with 1-methylpyrrolidin-3-yl chloride. This reaction produces the desired compound in a single step. Other methods for synthesizing this compound involve the use of different reagents such as halogenated hydrocarbons and bromine.
Eigenschaften
IUPAC Name |
3-bromo-2-[(3S)-1-methylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOUPDEILFFES-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)



![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)



![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
